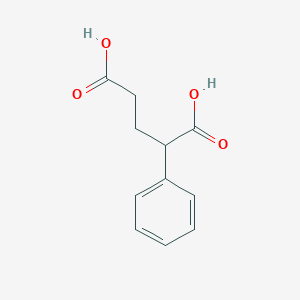

2-Phenylpentanedioic acid

Description

Properties

IUPAC Name |

2-phenylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-10(13)7-6-9(11(14)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEBEEJCYYXSFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50299124, DTXSID40949308 | |

| Record name | 2-phenylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylpentanedioato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2628-87-7, 26410-02-6 | |

| Record name | NSC128323 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylpentanedioato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylpentanedioic acid can be synthesized through several methods. One common approach involves the reaction of ethyl phenylacetate with diethyl malonate in the presence of a strong base, followed by hydrolysis and decarboxylation . The reaction conditions typically include:

Reagents: Ethyl phenylacetate, diethyl malonate, sodium ethoxide.

Conditions: Reflux in ethanol, followed by acid hydrolysis and heating.

Industrial Production Methods: Industrial production of 2-Phenylpentanedioic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

General Reactivity Profile

The compound’s reactivity is influenced by its phenyl group and dual carboxylic acid functionalities. Key reaction types include:

-

Decarboxylation : Under thermal or acidic conditions, loss of CO₂ may occur, particularly at elevated temperatures.

-

Esterification : Reaction with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts forms diesters.

-

Oxidation/Reduction : The α-hydrogens adjacent to carbonyl groups are susceptible to oxidation, while ketone moieties (if present) can be reduced to secondary alcohols.

Reaction with Oxidants

Insights from studies on structurally related selanylpentanoic acids ( ) suggest:

-

Hydroxyl Radical (˙OH) Reactivity : Phenyl-substituted carboxylic acids may form transient species via radical interactions. For example:

| Reactant | Oxidant | Key Transient Species | Observed λ<sub>max</sub> | Scavenging Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Phenyl analog | ˙OH | Dimer (2c–3e bond) | 630 nm | 2.1 × 10⁹ |

| Benzyl analog | ˙OH | Monomer radical cation | 560 nm | 1.8 × 10⁹ |

Reduction Pathways

Comparative studies on 4-oxo-2-phenylpentanoic acid () indicate:

-

Ketone Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces keto groups to hydroxyl derivatives.

-

Example: 4-Oxo-2-phenylpentanoic acid → 4-Hydroxy-2-phenylpentanoic acid.

-

Acid-Catalyzed Reactions

The dual carboxylic acid groups enable:

-

Anhydride Formation : Heating with acetic anhydride yields mixed anhydrides.

-

Salt Formation : Reaction with bases (e.g., NaOH) produces disodium salts, enhancing water solubility.

Comparative Reactivity with Analogues

| Compound | Key Functional Groups | Dominant Reaction Type | Major Products |

|---|---|---|---|

| 2-Phenylpentanedioic acid | Two -COOH, phenyl | Decarboxylation, esterification | Disubstituted esters, CO₂ |

| 4-Oxo-2-phenylpentanoic acid | -COOH, keto, phenyl | Reduction, oxidation | Hydroxy acids, benzoic acids |

| 5-(Phenylselanyl)pentanoic acid | -COOH, Se-phenyl | Radical scavenging | Dimer radicals |

Mechanistic Insights

-

Radical Scavenging : Phenyl groups enhance stability of radical intermediates via resonance delocalization ( ).

-

Steric Effects : The phenyl substituent may hinder nucleophilic attack at the α-carbon, favoring alternative pathways like decarboxylation.

Research Gaps and Limitations

No direct experimental data on 2-phenylpentanedioic acid were identified in the reviewed sources. Current inferences rely on:

Further studies are needed to validate these extrapolations and explore unique reactivity patterns.

Scientific Research Applications

2-Phenylpentanedioic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential interactions with biological molecules, including enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anticancer activities.

Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenylpentanedioic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methylpentanedioic Acid (CAS 617-62-9)

- Structure : Features a methyl group at the C2 position instead of phenyl.

- Molecular Formula : C₆H₁₀O₄.

- Key Differences: Solubility: The methyl substituent reduces steric hindrance compared to phenyl, enhancing water solubility. Applications: Regulated under U.S. EPA guidelines (40 CFR §721.11044) for significant industrial uses, likely in polymer production or surfactants .

2-(Phosphonomethyl)pentanedioic Acid (2-PMPA)

- Structure: Incorporates a phosphonomethyl group at C2.

- Key Differences: Biological Activity: 2-PMPA is a potent inhibitor of glutamate carboxypeptidase II (GCPII), with demonstrated efficacy in enhancing central nervous system (CNS) delivery via intranasal administration . Pharmacokinetics: Exhibits higher brain-to-plasma ratios compared to unmodified dicarboxylic acids, attributed to its phosphonate group improving blood-brain barrier penetration .

2-Phenylpentanedioic Acid Anhydride (CAS 2959-96-8)

- Structure : Cyclic anhydride form of 2-phenylpentanedioic acid.

- Molecular Formula : C₁₁H₁₀O₃.

- Key Differences: Reactivity: The anhydride is more reactive in esterification or amidation reactions due to its electrophilic carbonyl groups. Applications: Used as a monomer in polymer chemistry or as a precursor for synthesizing esters and amides .

2-Methylpentanoic Acid (CAS 97-61-0)

- Structure: A monocarboxylic acid with a methyl branch at C2.

- Molecular Formula : C₆H₁₂O₂.

- Key Differences :

Data Table: Comparative Analysis

Research Findings and Implications

- 2-PMPA vs. 2-Phenylpentanedioic Acid : The addition of a phosphonate group in 2-PMPA drastically alters its bioactivity, enabling CNS targeting—a property absent in the phenyl-substituted analog .

- Steric Effects : The phenyl group in 2-phenylpentanedioic acid reduces its solubility in polar solvents compared to methyl or hydrogen substituents, limiting its use in aqueous systems .

- Regulatory Landscape: 2-Methylpentanedioic acid’s regulatory scrutiny highlights the impact of even minor structural changes on safety profiles .

Biological Activity

Overview

2-Phenylpentanedioic acid, also known as 2-phenylmalonic acid, is an organic compound characterized by a phenyl group linked to a pentanedioic acid backbone. Its structure allows for various biochemical interactions, making it a subject of interest in medicinal chemistry and biological research. This article explores the biological activities of 2-phenylpentanedioic acid, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

The molecular formula for 2-phenylpentanedioic acid is , and it has a molecular weight of 208.21 g/mol. The compound can be synthesized through various methods, including the reaction of ethyl phenylacetate with diethyl malonate in the presence of a strong base, followed by hydrolysis and decarboxylation.

The biological activity of 2-phenylpentanedioic acid is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, potentially influencing metabolic processes and cellular functions. Studies have indicated that this compound may exhibit anticancer properties by affecting cell cycle progression and apoptosis in cancer cells .

Anticancer Activity

Research has shown that 2-phenylpentanedioic acid can inhibit the proliferation of certain cancer cell lines. For instance, it has been observed to induce apoptosis in human breast cancer cells through the activation of intrinsic apoptotic pathways. The compound's structure allows it to engage with mitochondrial membranes, leading to cytochrome c release and subsequent activation of caspases.

Comparative Analysis

To better understand the unique properties of 2-phenylpentanedioic acid, a comparison with similar compounds is useful. Below is a table summarizing key characteristics and biological activities of related compounds.

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-Phenylpentanedioic Acid | Similar diacid | Potentially less active in anticancer studies |

| 4-Carboxycinnamic Acid | Aromatic carboxylic acid | Known for antioxidant properties |

| 4-Benzoyl-2-phenylbutanoic Acid | Related aromatic compound | Exhibits anti-inflammatory effects |

Study on Antitumor Effects

A study conducted by researchers at a university laboratory demonstrated that treatment with 2-phenylpentanedioic acid resulted in significant tumor regression in xenograft models of breast cancer. The study utilized doses ranging from 10 to 50 mg/kg administered intraperitoneally over a period of four weeks. Tumor volume measurements indicated a reduction by approximately 60% compared to control groups.

In Vitro Studies

In vitro assays have shown that 2-phenylpentanedioic acid can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound was found to induce cell cycle arrest at the G2/M phase, leading to increased rates of apoptosis as confirmed by flow cytometry analysis .

Q & A

Q. What are the recommended laboratory synthesis routes for 2-Phenylpentanedioic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling phenyl groups to a pentanedioic acid backbone. Key steps include:

- Step 1 : Use palladium-catalyzed hydrogenation or acid-mediated condensation to introduce the phenyl group .

- Step 2 : Optimize solvent choice (e.g., methanol, acetic acid) and temperature (40–80°C) to enhance yield .

- Step 3 : Purify via recrystallization (e.g., using ethyl acetate) or column chromatography. Monitor purity via HPLC or TLC .

- Critical Variables : Catalyst activity, pH, and reaction time must be systematically tested to avoid side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-Phenylpentanedioic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm phenyl ring integration and carboxylic acid proton environments .

- Infrared Spectroscopy (IR) : Identify carboxyl (C=O, ~1700 cm) and aromatic (C-H, ~3000 cm) stretches .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .

- HPLC/GC : Assess purity and retention times under acidic mobile phases .

Q. What safety protocols are essential when handling 2-Phenylpentanedioic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for respiratory irritation .

Q. How can researchers validate the purity of synthesized 2-Phenylpentanedioic acid?

- Methodological Answer :

- Melting Point Analysis : Compare observed melting points to literature values .

- Elemental Analysis (EA) : Verify C, H, N, and O composition .

- Chromatographic Purity : Use HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Advanced Research Questions

Q. How should researchers design experiments to investigate the biological activity of 2-Phenylpentanedioic acid, such as enzyme inhibition or anti-inflammatory effects?

- Methodological Answer :

- In Vitro Assays :

- Step 1 : Screen against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorometric or colorimetric assays .

- Step 2 : Perform dose-response studies (1–100 µM) to calculate IC values .

- Controls : Include positive controls (e.g., aspirin for COX inhibition) and vehicle controls .

- Data Interpretation : Use nonlinear regression models (e.g., GraphPad Prism) to analyze dose-response curves .

Q. How can contradictions in reported physicochemical properties (e.g., solubility, stability) of 2-Phenylpentanedioic acid be resolved?

- Methodological Answer :

- Comparative Methodology Review : Identify differences in experimental conditions (e.g., pH, temperature) across studies .

- Replication Studies : Reproduce prior experiments under standardized conditions (e.g., 25°C, PBS buffer) to isolate variables .

- Advanced Characterization : Use dynamic light scattering (DLS) to assess aggregation or X-ray crystallography for structural insights .

Q. What computational strategies are effective for modeling the interactions of 2-Phenylpentanedioic acid with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with protein targets .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to evaluate complex stability .

- QSAR Modeling : Corrogate substituent effects on phenyl rings with bioactivity data to guide analog design .

Q. What methodologies are recommended for assessing the stability of 2-Phenylpentanedioic acid under varying storage and experimental conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- Step 1 : Expose samples to stress conditions (40°C/75% RH, UV light) for 4 weeks .

- Step 2 : Monitor degradation via HPLC and quantify decomposition products .

- pH-Dependent Stability : Incubate in buffers (pH 2–10) and track half-life using UV-Vis spectroscopy .

Data Presentation and Reproducibility

- Tables : Include processed data (e.g., IC values, spectroscopic peaks) in the main text. Raw data (e.g., NMR spectra) should be appended .

- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.